(Tetrazol-5-yl)glycine (Tet-Gly, LY-285,265) is a molecule studied in scientific research for its potent and selective interaction with NMDA receptors, a type of glutamate receptor in the brain Wikipedia: . Here's a breakdown of its key applications:
(Tetrazol-5-yl)glycine acts as a powerful agonist for the NMDA receptor, meaning it binds and activates the receptor to a greater extent than the natural neurotransmitter, glutamate PubMed: . Research has shown it to be around 20 times more potent than NMDA itself Tocris Bioscience: . This makes it a valuable tool for studying NMDA receptor function and its role in various neurological processes.
Due to its potent activation of NMDA receptors, (Tetrazol-5-yl)glycine can induce excitotoxicity, a condition where excessive neuronal stimulation leads to cell death PubMed: . This property makes it useful for researchers investigating excitotoxicity and its contribution to neurodegenerative diseases like Alzheimer's and Parkinson's disease.
(Tetrazol-5-yl)glycine has been shown to be a potent convulsant, triggering seizures in animal models PubMed: . This characteristic makes it a valuable tool for studying epilepsy and developing new anti-epileptic drugs.
(RS)-(tetrazol-5-yl)glycine is a chemical compound that acts as a potent agonist for the N-methyl-D-aspartate receptor, which is crucial in various neurological processes. Its molecular formula is C₃H₅N₅O₂, and it has a molecular weight of 143.106 g/mol . This compound is recognized for its structural novelty and significant potency compared to other NMDA receptor agonists, being approximately 20 times more active than glutamate itself .
(Tetrazol-5-yl)glycine acts as a potent agonist at the NMDA receptor. It binds to the glutamate binding site on the receptor with higher affinity than glutamate, the natural NMDA receptor ligand []. This binding triggers the opening of the NMDA receptor channel, allowing calcium ions to enter the cell and leading to various downstream signaling pathways involved in learning, memory, and excitotoxicity [].
(Tetrazol-5-yl)glycine is a potent neuroactive compound and should be handled with caution in a research setting.
The synthesis of (RS)-(tetrazol-5-yl)glycine typically involves multi-step organic reactions. One common method includes the reaction of glycine with tetrazole derivatives under specific conditions to yield the desired compound. The exact conditions can vary based on the desired yield and purity but generally involve standard organic synthesis techniques such as condensation reactions and purification through crystallization or chromatography .
(RS)-(tetrazol-5-yl)glycine has several applications in research, particularly in neuroscience. Its potency as an NMDA receptor agonist makes it valuable for studying synaptic transmission and plasticity. Additionally, it is used in experimental models of neurological diseases to understand the mechanisms of excitotoxicity and neurodegeneration . Its potential therapeutic implications are also being explored in the context of cognitive enhancement and neuroprotection.
Studies have demonstrated that (RS)-(tetrazol-5-yl)glycine interacts specifically with NMDA receptors, leading to significant physiological responses such as increased neuronal excitability and altered calcium dynamics. These interactions are critical for understanding both normal brain function and pathological conditions where NMDA receptor activity is dysregulated . Further investigations into its interactions with other neurotransmitter systems may provide insights into its broader biological effects.
Several compounds share structural or functional similarities with (RS)-(tetrazol-5-yl)glycine. Below are some notable examples:
Compound Name | Type | Potency Compared to Glutamate | Unique Features |
---|---|---|---|
D,L-(tetrazol-5-yl)glycine | NMDA receptor agonist | Approximately 20 times more | Highly selective for NMDA receptors |
Glycine | NMDA receptor co-agonist | Less potent than glutamate | Acts as a co-agonist at NMDA receptors |
3,5-Dihydroxyphenyl-glycine | Metabotropic glutamate receptor agonist | Varies | Different receptor target |
N-Methyl-D-Aspartate | NMDA receptor agonist | Baseline | Endogenous ligand for NMDA receptors |
(RS)-(tetrazol-5-yl)glycine's unique structural composition allows it to exhibit a higher potency at NMDA receptors compared to other similar compounds, making it a valuable tool in both research and potential therapeutic applications .